molecular formula C17H14ClNO3 B5492362 N-(5-chloro-2-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide

N-(5-chloro-2-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide

Número de catálogo B5492362
Peso molecular: 315.7 g/mol
Clave InChI: HTCGAABTISTTOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-chloro-2-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide, commonly known as CAY10572, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of benzamide derivatives and is used as a selective inhibitor of the protein kinase CK1δ. This compound has gained significant attention due to its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Mecanismo De Acción

CAY10572 acts as a selective inhibitor of CK1δ by binding to the ATP-binding site of the enzyme. CK1δ is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes. The inhibition of CK1δ by CAY10572 leads to the dysregulation of these processes, ultimately leading to cell death in cancer cells. Moreover, the inhibition of CK1δ by CAY10572 has been shown to reduce the phosphorylation of tau protein, which is a key factor in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
CAY10572 has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells by inhibiting the activity of CK1δ. Moreover, CAY10572 has been found to inhibit the aggregation of tau protein, which is a hallmark of Alzheimer's disease. In addition, CAY10572 has been shown to improve motor function in animal models of Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CAY10572 has several advantages for lab experiments. It is a selective inhibitor of CK1δ, which allows for the specific inhibition of this enzyme without affecting other kinases. Moreover, CAY10572 has been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, there are some limitations to the use of CAY10572 in lab experiments. Its low yield of synthesis makes it expensive, and its stability in solution is limited.

Direcciones Futuras

There are several future directions for the use of CAY10572 in scientific research. One potential application is its use as a therapeutic agent for cancer. The inhibition of CK1δ by CAY10572 has been shown to induce cell death in cancer cells, and further studies are needed to determine its efficacy in vivo. Moreover, the inhibition of tau protein aggregation by CAY10572 has potential therapeutic applications in Alzheimer's disease. Further studies are needed to determine its efficacy in animal models of the disease. Additionally, the use of CAY10572 as a potential therapeutic agent for Parkinson's disease warrants further investigation.

Métodos De Síntesis

The synthesis of CAY10572 involves a series of reactions starting from 5-chloro-2-methoxyaniline. The first step involves the protection of the amino group by reacting it with tert-butyldimethylsilyl chloride to form the corresponding silyl ether. The protected amine is then reacted with 4-bromo-2-propyn-1-ol in the presence of sodium hydride to form the propargyl ether. The final step involves the deprotection of the silyl ether by treatment with tetra-n-butylammonium fluoride to obtain the desired product, CAY10572. The overall yield of the synthesis is around 20%.

Aplicaciones Científicas De Investigación

CAY10572 has been extensively used in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of CK1δ, a protein kinase that plays a crucial role in various cellular processes such as cell cycle regulation, DNA damage response, and circadian rhythm. CK1δ is overexpressed in many cancers, and its inhibition by CAY10572 has been shown to induce cell death in cancer cells. Moreover, CAY10572 has also been found to inhibit the aggregation of tau protein, which is a hallmark of Alzheimer's disease. In addition, CAY10572 has been shown to improve motor function in animal models of Parkinson's disease.

Propiedades

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-3-10-22-14-7-4-12(5-8-14)17(20)19-15-11-13(18)6-9-16(15)21-2/h1,4-9,11H,10H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCGAABTISTTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.